

# A Comparative Guide to ACC Inhibitors: CP-640186 Hydrochloride vs. TOFA

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Compound of Interest		
Compound Name:	CP-640186 hydrochloride	
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Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This function places ACC at a crucial regulatory node, controlling the biosynthesis of fatty acids and regulating their oxidation. As such, ACC has emerged as a significant therapeutic target for a range of metabolic disorders and cancers. This guide provides a detailed, objective comparison of two widely used ACC inhibitors: **CP-640186 hydrochloride** and 5-(tetradecyloxy)-2-furoic acid (TOFA), supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

### **Mechanism of Action**

CP-640186 hydrochloride is a potent, orally active, and cell-permeable bipiperidylcarboxamide compound that acts as an isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3] Its mechanism is reversible and allosteric, binding at the interface between the two monomers of the carboxyltransferase (CT) dimer.[4] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[1][5]

TOFA (5-tetradecyloxy-2-furoic acid) is an allosteric inhibitor of ACC alpha (ACC1), the isoform predominantly found in lipogenic tissues.[6][7] Inside the cell, TOFA is converted to its active form, TOFyl-CoA, which then exerts its inhibitory effect on ACC.[6][8] This mechanism involves the inhibition of the enzyme's carboxyltransferase activity.[8]



## **Quantitative Data Comparison**

The following table summarizes the key quantitative parameters for **CP-640186 hydrochloride** and TOFA, providing a direct comparison of their potency and efficacy.

Parameter	CP-640186 hydrochloride	TOFA
Target(s)	ACC1 and ACC2 (non-selective)[1][3]	ACCα (ACC1)[6]
IC50 (In Vitro Enzyme Inhibition)	~53 nM (rat liver ACC1), ~61 nM (rat skeletal muscle ACC2) [2][3][9]	~7-8 μM (human recombinant ACC1/2)[7]
EC50 (Cellular Fatty Acid Synthesis Inhibition)	0.62 μM (HepG2 cells)[2][10]	Not explicitly reported in μM, but effective at 4.5-5.0 μg/mL[6][11]
EC50 (Cellular Fatty Acid Oxidation Stimulation)	57 nM (C2C12 cells), 1.3 μM (isolated rat epitrochlearis muscle)[2][10]	Can inhibit fatty acid oxidation under certain conditions[12]
ED50 (In Vivo Fatty Acid Synthesis Inhibition)	4-13 mg/kg (mice and rats)[1] [5][13]	Data not available
ED50 (In Vivo Fatty Acid Oxidation Stimulation)	~30 mg/kg (rats)[1][5][13]	Data not available
Mechanism of Action	Reversible, allosteric, non- competitive with substrates[1] [4][5]	Allosteric, requires intracellular conversion to TOFyl-CoA[6][8]

# In Vitro and In Vivo Efficacy CP-640186 hydrochloride

In Vitro: CP-640186 demonstrates potent, low-nanomolar inhibition of both ACC isoforms.[1][2] In cellular assays, it effectively inhibits fatty acid and triglyceride synthesis in HepG2 cells, which primarily express ACC1, with an EC50 of 0.62  $\mu$ M and 1.8  $\mu$ M, respectively.[2][10] Correspondingly, it stimulates fatty acid oxidation in C2C12 myotubes and isolated rat



epitrochlearis muscle strips, tissues with high ACC2 expression, with EC50 values of 57 nM and 1.3 µM.[2][10][14] This dual action highlights its non-selective profile.

In Vivo: As an orally active compound, CP-640186 has shown significant efficacy in animal models.[2] In rats, it effectively lowers malonyl-CoA levels in the liver, as well as in soleus, quadriceps, and cardiac muscles.[1][5] This leads to a dose-dependent inhibition of fatty acid synthesis in rats and mice (ED50 values of 4-13 mg/kg) and stimulation of whole-body fatty acid oxidation in rats (ED50 of ~30 mg/kg).[1][5][13]

#### **TOFA**

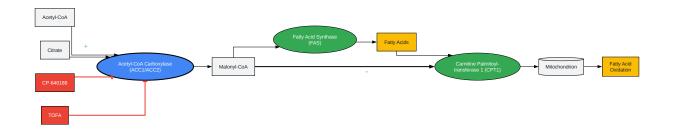
In Vitro: TOFA's primary application has been in studies of cancer cell metabolism, where it exhibits cytotoxicity against various cancer cell lines, including lung, colon, and ovarian cancer cells, with IC50 values in the range of 4.5-26.1 µg/mL.[6][15] It effectively blocks fatty acid synthesis in these cells in a dose-dependent manner.[6][11] However, it is important to note that under certain experimental conditions, TOFA can also inhibit fatty acid oxidation, potentially by sequestering Coenzyme A.[12]

In Vivo: In a mouse xenograft model of ovarian cancer, TOFA treatment significantly inhibited tumor growth compared to the control group.[15] This suggests that by inhibiting ACC and, consequently, fatty acid synthesis, TOFA may be a promising agent for cancer therapy.[15]

## Signaling Pathway and Experimental Workflow

To visualize the context of ACC inhibition and the methods used for its study, the following diagrams are provided.

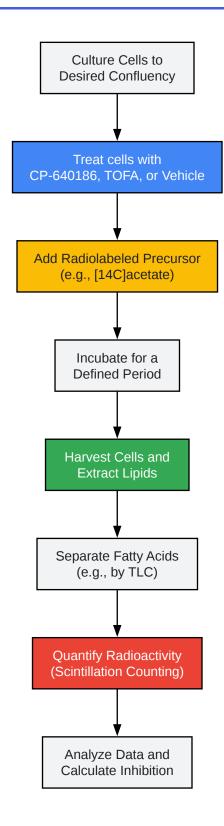




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Caption: Role of ACC in fatty acid metabolism and points of inhibition.





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